![molecular formula C9H15NO3 B12945462 9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound featuring a unique structural motif. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . Another approach involves radical cyclization protocols, such as the SmI2-mediated radical cyclization, to construct the azabicyclo[3.3.1]nonane framework .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Michael reactions with α,β-unsaturated carbonyl compounds result in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: ABNO and (MeO bpy)CuI(OTf) as a catalytic system.
Substitution: Triethylamine or potassium carbonate as bases.
Major Products:
Oxidation: Corresponding carbonyl compounds.
Substitution: 6- and 6,8-substituted derivatives.
Scientific Research Applications
9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its unique structural properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the synthesis of ion receptors, metallocycles, and molecular tweezers.
Mechanism of Action
The mechanism of action of 9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The compound’s unique bicyclic structure allows it to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-7-6-2-1-3-9(7,8(12)13)5-10-4-6/h6-7,10-11H,1-5H2,(H,12,13) |
InChI Key |
QOHJHAXANOSXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)(C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


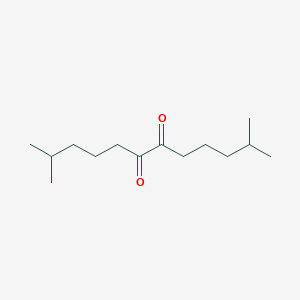
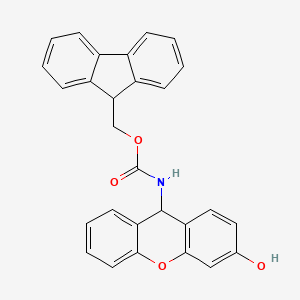
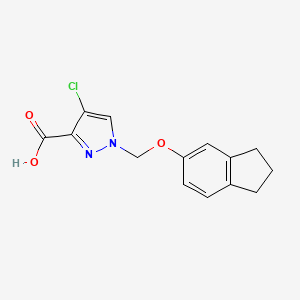
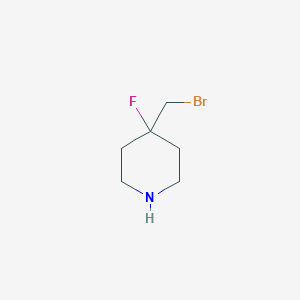
![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)
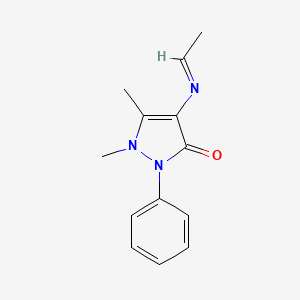
![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)
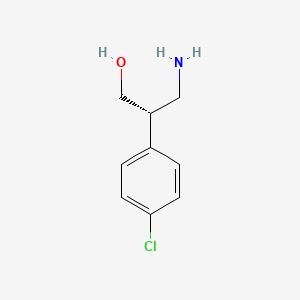

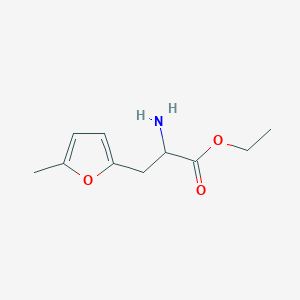
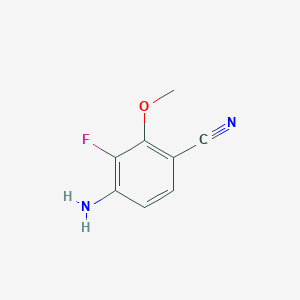
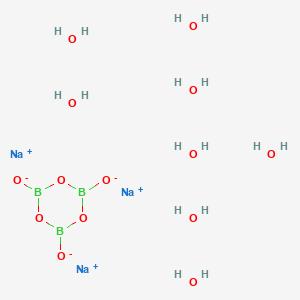
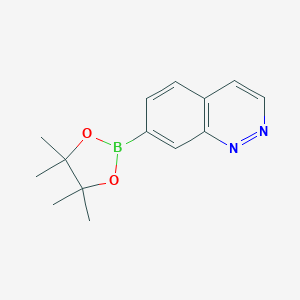
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
